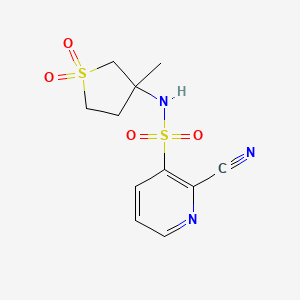![molecular formula C14H13BrClNO3S B6633754 3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCSB, and it is a sulfonamide derivative that has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BCSB has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. BCSB has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
BCSB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis. BCSB has also been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCSB in lab experiments is its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. BCSB is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of BCSB. One potential direction is the development of new synthesis methods that can improve the yield and purity of BCSB. Another potential direction is the investigation of the potential applications of BCSB in other scientific research fields, such as microbiology and pharmacology. Lastly, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, BCSB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. BCSB has been shown to have potential applications in cancer research, neuroscience, and immunology, and it is relatively easy to synthesize and purify. However, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
Métodos De Síntesis
BCSB can be synthesized through various methods, including the reaction of 3-hydroxybenzylamine with 3-bromo-4-chlorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of BCSB, which can be purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BCSB has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, BCSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BCSB has also been shown to have potential applications in neuroscience, where it has been shown to modulate the activity of GABA receptors and inhibit the release of glutamate. In immunology, BCSB has been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-17(9-10-3-2-4-11(18)7-10)21(19,20)12-5-6-14(16)13(15)8-12/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMACYIVYJXJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)

